molecular formula C22H18N4O6S3 B2767276 (E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate CAS No. 371117-17-8

(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate

Número de catálogo: B2767276
Número CAS: 371117-17-8
Peso molecular: 530.59
Clave InChI: OQOSFICKEXFOCB-AUEPDCJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate is a multifunctional molecule integrating a benzo[d]thiazole core, a hydrazono linker, and a 2,4-dioxothiazolidine moiety. Its synthesis likely follows a multi-step protocol involving:

Intermediate Formation: Reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione to generate (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid .

Functionalization: Subsequent coupling with substituted anilines or thiol-containing reagents (e.g., via thiol–disulfide exchange or hydrazine-carbothioamide reactions) to introduce the benzo[d]thiazole and hydrazono groups .

Propiedades

IUPAC Name

[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S3/c1-31-15-8-12(6-7-14(15)32-19(28)9-17-20(29)25-21(30)34-17)10-23-26-18(27)11-33-22-24-13-4-2-3-5-16(13)35-22/h2-8,10,17H,9,11H2,1H3,(H,26,27)(H,25,29,30)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOSFICKEXFOCB-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.

Mode of Action

The compound acts as a moderate inhibitor of the COX-2 enzyme . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid, leading to a decrease in inflammation and pain.

Result of Action

The inhibition of COX-2 leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, making this compound potentially useful for the treatment of conditions like arthritis.

Actividad Biológica

The compound (E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate is a novel hybrid molecule that integrates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a benzo[d]thiazole moiety linked to a thiazolidine derivative. The synthesis typically involves multi-step reactions, including acylation and hydrazone formation. The presence of both thiazole and dioxothiazolidine rings suggests potential interactions with biological targets relevant for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. The results indicated that these compounds displayed notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the benzothiazole moiety enhances antimicrobial efficacy .

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results from MTT assays revealed that the compound exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents.

Cell LineIC50 (µg/mL)Comparison with Doxorubicin
HepG-21.61 ± 1.92Lower than Doxorubicin
MCF-73.16 ± 0.39Comparable

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity .

Anticonvulsant Activity

The anticonvulsant effects of thiazole-based compounds have also been documented. For example, derivatives similar to our compound showed promising results in picrotoxin-induced seizure models, demonstrating effective protection against seizures at lower doses compared to standard medications like ethosuximide .

CompoundMedian Effective Dose (mg/kg)Model Used
A20MES
B24.38Chemo-shock

Case Studies

  • Antimicrobial Study : A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their antibacterial activity against various cell lines, reporting strong selectivity against A549 human lung adenocarcinoma cells .
  • Anticancer Evaluation : Research published in MDPI highlighted the anticancer potential of thiazole derivatives against HepG-2 cell lines, with some compounds exhibiting IC50 values significantly lower than those of established chemotherapeutics .
  • Anticonvulsant Research : Another investigation into thiazole-linked compounds demonstrated their efficacy in reducing seizure frequency in animal models, suggesting a viable pathway for developing new anticonvulsants .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a hydrazone and thiazolidinone structure, suggesting potential interactions with biological targets. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis of related benzothiazole derivatives often includes:

  • Formation of Benzothiazole : This can be achieved through cyclization reactions involving thiourea and appropriate halogenated compounds.
  • Hydrazone Formation : The reaction of benzothiazole derivatives with hydrazine derivatives leads to the formation of hydrazones.
  • Thiazolidinone Synthesis : The incorporation of dioxothiazolidine can be performed via condensation reactions involving thiazolidinedione and acetic acid derivatives.

Antimicrobial Properties

Recent studies have shown that compounds containing the benzothiazole scaffold exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to (E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate have been evaluated for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the induction of cell cycle arrest. The presence of the thiazolidinone moiety may enhance these effects by promoting reactive oxygen species (ROS) generation within cancer cells .

Study 1: Antimicrobial Evaluation

A study focused on synthesizing a series of benzothiazole derivatives demonstrated that compounds with hydrazone linkages exhibited enhanced antibacterial activity compared to their non-hydrazone counterparts. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the benzothiazole ring significantly affected antimicrobial potency .

Study 2: Anticancer Mechanisms

Another research article investigated the anticancer mechanisms of thiazolidinone-containing compounds. It was found that these compounds could inhibit tumor growth in vitro and in vivo by modulating apoptotic pathways and inhibiting angiogenesis. The study concluded that further optimization of the chemical structure could lead to more potent anticancer agents .

Comparación Con Compuestos Similares

Structural Analogues

A. Thiazolidine-2,4-dione Derivatives
  • (2Z)-2-{(2E)-[4-(Dimethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl]acetic acid (): Key Differences: Lacks the benzo[d]thiazole-thioacetate group and methoxyphenyl ester. Bioactivity: Thiazolidinone derivatives are known for antidiabetic and antimicrobial properties, but this compound’s dimethylamino substituent may enhance cellular uptake .
B. Benzo[d]thiazole Derivatives
  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (): Key Similarities: Shares the benzo[d]thiazole-thioacetate backbone. Key Differences: Replaces the dioxothiazolidine group with an indolinone moiety. Bioactivity: Demonstrated anti-inflammatory (IC₅₀: 8.2 µM) and analgesic activities, attributed to the indolinone’s COX-2 inhibition .
C. Hydrazono-Linked Thiazoles
  • Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (): Key Similarities: Utilizes hydrazono linkers for conjugation. Key Differences: Incorporates a triazole ring instead of benzo[d]thiazole and lacks the dioxothiazolidine ester. Synthesis: Prepared via thiol–disulfide exchange, highlighting versatility in linker chemistry .

Key Insights :

  • The benzo[d]thiazole-thioacetate moiety in the target compound may enhance membrane permeability compared to simpler thiazolidinones .
  • Dioxothiazolidine esters are associated with improved metabolic stability over carboxylic acid analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.